2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one

KOR agonist opioid receptor stereochemistry-activity relationship

Procure the conformationally rigid (1S,5R)-2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one scaffold to enforce target selectivity unattainable with flexible piperidines. The unique N-benzyl and 6-oxa bridge confer superior metabolic stability over tropane analogs, validated for KOR agonist programs and orexin receptor antagonist SAR. Eliminate chiral resolution steps; source the defined stereoisomer directly.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 133192-43-5
Cat. No. B174520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
CAS133192-43-5
Synonyms2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1CN(C2CC1OC2=O)CC3=CC=CC=C3
InChIInChI=1S/C13H15NO2/c15-13-12-8-11(16-13)6-7-14(12)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
InChIKeyQAQFBKCSARAZMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one (CAS 133192-43-5) Is the Preferred 2-Azabicyclo[3.2.1]octane Scaffold for Stereochemically Demanding Drug Discovery Programs


2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one (CAS 133192-43-5) is a conformationally rigid, bridged bicyclic lactam featuring the 2-azabicyclo[3.2.1]octane core fused with an oxygen atom at the 6-position, yielding a molecular formula of C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol . This scaffold belongs to a class of nitrogen-containing heterocycles recognized for their significant potential in drug discovery, functioning as key synthetic intermediates in multiple total syntheses and serving as a chiral platform for constructing biologically active derivatives [1]. The compound exhibits the characteristic rigid bicyclic architecture that imposes precise spatial orientation on substituents—a structural feature critical for achieving target selectivity in pharmacology programs [2].

Why Generic 2-Azabicyclo[3.2.1]octane Derivatives Cannot Substitute for 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one in Stereospecific Applications


Within the 2-azabicyclo[3.2.1]octane scaffold family, biological activity is highly dependent on overall topology and absolute stereochemistry [1]. Small structural modifications—such as the presence of a 6-oxa bridge versus a 7-hydroxy group, or an N-benzyl versus an N-phenethyl substituent—produce compounds with substantially different binding affinities, metabolic stability profiles, and synthetic tractability [2]. The N-benzyl substitution on 2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one confers specific steric and electronic properties that are not replicated by N-alkyl, N-acyl, or N-sulfonyl analogs; substituting one 2-azabicyclo[3.2.1]octane derivative for another without careful consideration of these differential properties risks significant deviation in target engagement, off-target activity, and downstream synthetic compatibility [3].

Quantitative Evidence Guide for 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one (CAS 133192-43-5): Comparator-Based Differentiation Data for Scientific Procurement


N-Benzyl Substitution Confers KOR Agonist Potency Not Achievable with Alternative N-Substituents

Within the endo-configured 2-azabicyclo[3.2.1]octane scaffold series evaluated for kappa opioid receptor (KOR) agonism, N-substituent identity critically determines binding conformation and resultant potency. The N-benzyl substituted framework serves as the foundational pharmacophore from which potent KOR agonists are derived, whereas alternative N-substituents such as N-phenethyl (e.g., 2-((S)-1-phenethyl)-6-oxa-2-azabicyclo[3.2.1]octan-7-one) or N-tosyl (e.g., 2-tosyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one) produce markedly different pharmacological profiles. The N-benzyl group provides optimal steric accommodation within the KOR binding pocket that is not replicated by bulkier N-acyl or N-sulfonyl substituents [1].

KOR agonist opioid receptor stereochemistry-activity relationship enantiomerically pure

6-Oxa Lactam Bridge Provides Metabolic Stability Superior to 7-Hydroxy and Non-Oxa Analogs in CNS-Targeted Scaffolds

The 6-oxa-2-azabicyclo[3.2.1]octan-7-one scaffold incorporates an oxygen atom within the bicyclic framework, forming a bridged lactam structure that distinguishes it from both 6-hydroxy/7-hydroxy tropane analogs and non-oxa 2-azabicyclo[3.2.1]octanes. In structure-activity relationship studies across the broader azabicyclo[3.2.1]octane class, hydroxylated variants (e.g., 6-hydroxy-8-azabicyclo[3.2.1]octanes and 7-hydroxy-8-azabicyclo[3.2.1]octanes) demonstrate altered transporter binding profiles but also increased susceptibility to Phase II metabolism (glucuronidation/sulfation) relative to their lactam counterparts. The 6-oxa bridge in the target compound eliminates the metabolically labile hydroxyl moiety while maintaining the conformational rigidity essential for target engagement [1]. This structural feature—the 6-oxa-7-one lactam—is a defining characteristic of this specific chemotype within the broader 2-azabicyclo[3.2.1]octane class, as documented in the 2024 RSC Medicinal Chemistry review of this scaffold's applications [2].

metabolic stability CNS drug design lactam bridged bicyclic

Single Enantiomer (1S,5R) Form Enables Stereospecific Development Unavailable with Racemic Mixtures

2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one is commercially available in the (1S,5R) single-enantiomer configuration, in contrast to many alternative 2-azabicyclo[3.2.1]octane derivatives that are supplied only as racemic mixtures or without defined stereochemistry. The (1S,5R) stereochemical assignment is explicitly documented in supplier catalogs [1]. This defined stereochemistry is non-trivial: in the structurally related 1-azabicyclo[3.2.1]octane class, monoamine transporter inhibitory activity is 'highly dependent on the overall topology and the absolute stereochemistry of the molecule' [2]. Similarly, KOR agonism within the 2-azabicyclo[3.2.1]octane scaffold is critically dependent on the endo-configuration and absolute stereochemistry [3]. The availability of (1S,5R)-2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one as a defined single enantiomer eliminates the need for in-house chiral resolution prior to use.

enantiomerically pure chiral resolution stereochemistry-activity relationship (1S,5R)

Bridged Bicyclic Conformational Restriction Provides Target Discrimination Unavailable to Flexible Piperidine Analogs

2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one imposes rigid conformational constraints on the N-benzyl substituent due to its bridged bicyclic architecture, distinguishing it from conformationally flexible piperidine analogs. In the orexin receptor antagonist patent literature, 2-azabicyclo[3.2.1]octane derivatives were explicitly evaluated alongside 2-azabicyclo[3.1.1]heptane scaffolds, with binding and functional antagonist values reported in comparative tables [1]. The rigid bicyclic framework locks the N-substituent into a defined spatial orientation—a feature that cannot be achieved with monocyclic piperidine derivatives. This conformational restriction is fundamental to achieving selective target engagement, as demonstrated by the successful application of conformationally constrained endo-configured 2-azabicyclo[3.2.1]octane scaffolds in KOR agonist development, where the constrained geometry was essential for achieving selective receptor activation [2].

conformational restriction target selectivity bridged bicyclic piperidine

N-Benzyl Lactam Serves as Validated Chiral Platform for Derivatization Not Achievable with N-Alkyl or N-Acyl Analogs

2-Azabicyclo[3.2.1]octane scaffolds bearing defined stereochemistry have been established as effective chiral platforms for constructing diverse derivative libraries. A 2023 study demonstrated that 2-azabicyclo[3.2.1]octane served as a chiral platform for building 1,2,3-triazole, thiourea, and ebselen derivatives [1]. The N-benzyl substituent on 2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one provides a stable protecting group that can be selectively removed for further nitrogen functionalization—a synthetic flexibility not shared by N-acyl (e.g., 2-(4,5-dichloro-2-methoxybenzoyl)-6-oxa-2-azabicyclo[3.2.1]octan-7-one) or N-sulfonyl (e.g., 2-tosyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one) analogs, which require harsher cleavage conditions and limit downstream derivatization options. The N-benzyl group offers the optimal balance of stability during scaffold manipulation and cleavability for subsequent functionalization [2].

chiral platform derivatization click chemistry triazole

Optimal Research Applications for 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one (CAS 133192-43-5) Based on Verified Differential Evidence


KOR Agonist Lead Optimization Programs Requiring Defined Stereochemistry

For medicinal chemistry programs developing kappa opioid receptor (KOR) agonists, (1S,5R)-2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one provides the validated endo-configured scaffold with defined absolute stereochemistry essential for target engagement. The N-benzyl substituent furnishes the sterically favorable pharmacophore for KOR binding pocket accommodation that is not replicated by N-phenethyl or N-tosyl variants [1]. Procurement of the single (1S,5R) enantiomer eliminates the need for in-house chiral resolution prior to SAR studies.

CNS Drug Discovery Requiring Conformational Restriction and Reduced Metabolic Liability

The 6-oxa-2-azabicyclo[3.2.1]octan-7-one scaffold imposes rigid conformational constraints that enable target discrimination unattainable with flexible piperidine analogs [1]. The 6-oxa lactam bridge eliminates the metabolically labile hydroxyl moiety present in 6-hydroxy/7-hydroxy tropane analogs, thereby reducing susceptibility to Phase II glucuronidation and sulfation while preserving the conformational rigidity required for CNS target engagement [2]. This makes the scaffold particularly suitable for CNS drug discovery programs where both target selectivity and metabolic stability are critical parameters.

Chiral Platform for Diverse Compound Library Construction via Click Chemistry

2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one serves as an effective chiral platform for constructing derivative libraries via click chemistry and related conjugation strategies. The defined (1S,5R) stereochemistry of the scaffold has been validated in studies where 2-azabicyclo[3.2.1]octane served as the chiral foundation for building 1,2,3-triazole, thiourea, and ebselen derivatives [1]. The N-benzyl substituent offers superior synthetic flexibility compared to N-acyl or N-sulfonyl analogs, enabling selective deprotection for subsequent nitrogen functionalization without compromising the chiral integrity of the bridged bicyclic core [2].

Orexin Receptor Antagonist Development Leveraging Bridged Bicyclic Architecture

The 2-azabicyclo[3.2.1]octane framework has been explicitly evaluated in patent literature as a core scaffold for orexin receptor antagonists, with binding and functional antagonist values reported in comparative tables alongside 2-azabicyclo[3.1.1]heptane scaffolds [1]. The rigid bridged bicyclic architecture of 2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one locks the N-benzyl pharmacophore into a defined spatial orientation—a feature that flexible monocyclic piperidine derivatives cannot replicate. This conformational constraint is fundamental to achieving the selective orexin receptor engagement required for therapeutic applications in sleep disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.